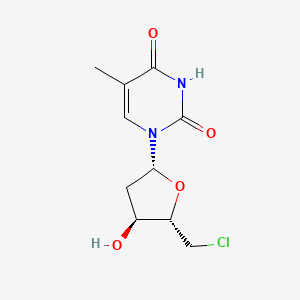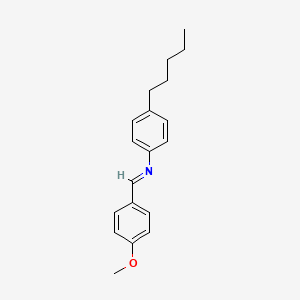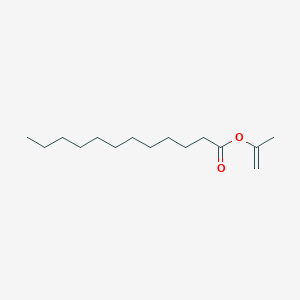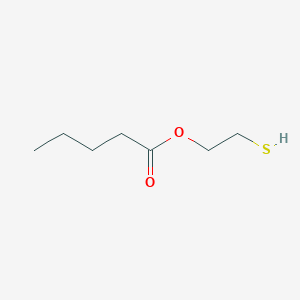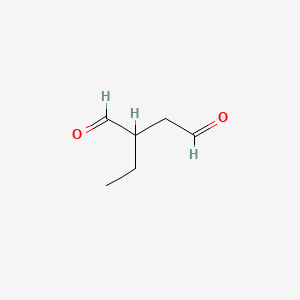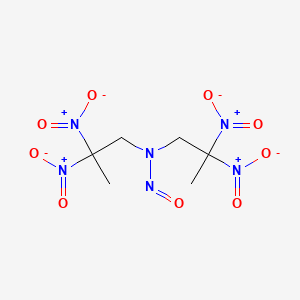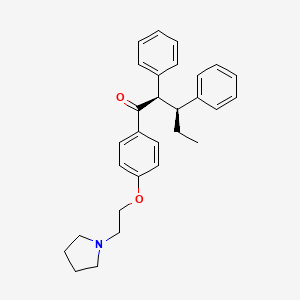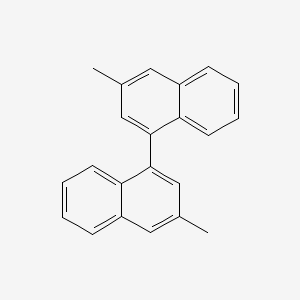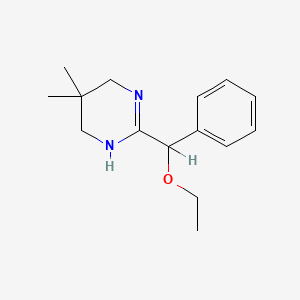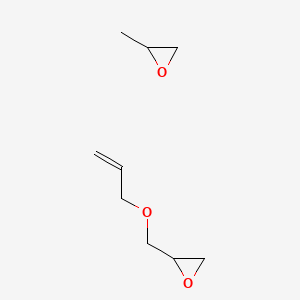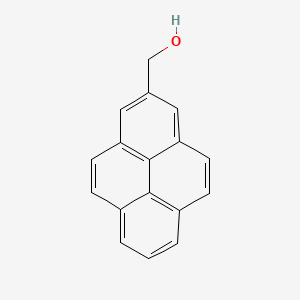
2-Pyrenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrenemethanol is an organic compound with the molecular formula C17H12O It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pyrenemethanol can be synthesized from 4,5,9,10-tetrahydropyrene. The synthesis involves bromination of 4,5,9,10-tetrahydropyrene followed by a reaction with sodium bicarbonate and borane in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of pyrene as a starting material, which undergoes functionalization through various chemical reactions such as bromination and reduction.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyrenemethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pyrene carboxylic acid.
Reduction: Reduction reactions can convert it to pyrene derivatives with different functional groups.
Substitution: It can participate in substitution reactions to form various pyrene-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrene carboxylic acid.
Reduction: Pyrene derivatives with hydroxyl or alkyl groups.
Substitution: Halogenated pyrene compounds.
Aplicaciones Científicas De Investigación
2-Pyrenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: It plays a role in the study of molecular recognition and DNA interactions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 2-Pyrenemethanol involves its ability to intercalate into DNA structures, thereby affecting the stability and function of the DNA. This intercalation is driven by π-π stacking interactions between the pyrene moiety and the nucleobases of DNA. Additionally, it can act as a fluorescent probe, allowing for the visualization of molecular interactions and processes .
Comparación Con Compuestos Similares
- 1-Pyrenemethanol
- 1-Pyrenebutanol
- 1-Pyrenecarboxaldehyde
- 1-Pyrenemethylamine hydrochloride
- 1-Pyrenebutyric acid
Comparison: 2-Pyrenemethanol is unique due to its specific position of the hydroxymethyl group on the pyrene ring, which influences its reactivity and interaction with other molecules. Compared to 1-Pyrenemethanol, this compound may exhibit different electronic properties and binding affinities, making it suitable for distinct applications in molecular recognition and materials science .
Propiedades
Número CAS |
24471-48-5 |
|---|---|
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
pyren-2-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9,18H,10H2 |
Clave InChI |
XIKICBSLAFJTDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CO)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


